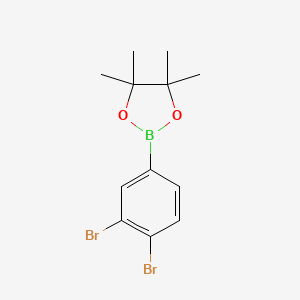

2-(3,4-Dibromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(3,4-Dibromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative characterized by a pinacol-protected boronate group attached to a 3,4-dibrominated aromatic ring. Its molecular formula is C₁₂H₁₅Br₂BO₂, with an average molecular mass of 354.87 g/mol (inferred from analogous compounds) . The compound belongs to the class of arylboronic esters widely used in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in pharmaceuticals and materials science. The 3,4-dibromo substitution introduces significant electron-withdrawing effects (EWG) and steric bulk, which influence its reactivity and applications in catalytic transformations.

Properties

IUPAC Name |

2-(3,4-dibromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BBr2O2/c1-11(2)12(3,4)17-13(16-11)8-5-6-9(14)10(15)7-8/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVTLSECRLPPTTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BBr2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40675039 | |

| Record name | 2-(3,4-Dibromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1075719-78-6 | |

| Record name | 2-(3,4-Dibromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Halogenation of Phenyl Compounds

The initial step involves selective bromination of phenyl derivatives to introduce bromine atoms at the 3 and 4 positions of the phenyl ring, which is crucial for subsequent coupling reactions.

- Methodology:

- Reactants: Phenyl derivatives (e.g., 3,4-dibromophenol or phenyl compounds with suitable protecting groups).

- Reagent: N-bromosuccinimide (NBS) in inert solvents such as tetrahydrofuran (THF) or carbon tetrachloride (CCl4).

- Conditions: Typically performed at 0°C to room temperature to ensure regioselectivity and prevent overbromination.

Bromination Data Table

| Step | Reagents | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|---|

| 1 | NBS | THF or CCl4 | 0°C to RT | 78-85% | Regioselective bromination at 3,4-positions |

Borylation to Form Dioxaborolane

Boronate Ester Formation

The key step involves converting the brominated phenyl compounds into the corresponding boronate esters, specifically tetramethyl-1,3,2-dioxaborolane derivatives.

- Methodology:

- Reactants: Brominated phenyl compounds, bis(pinacolato)diborane (B2Pin2), or pinacolborane derivatives.

- Catalyst: Palladium-based catalysts such as Pd(PPh3)2Cl2 or Pd(PPh3)4.

- Conditions: Reflux in dry solvents like 1,4-dioxane or THF under inert atmosphere (N2 or Ar).

- Procedure:

Borylation Data Table

| Step | Reagents | Catalyst | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|---|

| 2 | Bis(pinacolato)diborane | Pd(PPh3)2Cl2 | 1,4-dioxane | 90°C | 16 h | 89% | High-yielding boronate ester synthesis |

Coupling to Form the Target Compound

Suzuki-Miyaura Cross-Coupling

The final step involves coupling the dibromophenyl derivative with the boronate ester to form the complex aromatic system.

Coupling Data Table

| Step | Reagents | Catalyst | Base | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|---|---|

| 3 | Boronate ester + dibromophenyl | Pd(PPh3)4 | K2CO3 | Toluene/THF | 80°C | 12-24 h | 90% | Efficient aromatic coupling |

Notes and Considerations

- Inert Atmosphere: All steps involving boron reagents and palladium catalysts are performed under nitrogen or argon to prevent oxidation.

- Purification: Flash chromatography and recrystallization are standard for isolating high-purity products.

- Reaction Optimization: Temperature, catalyst loading, and solvent choice are critical for maximizing yields and selectivity.

- Safety: Handling of palladium catalysts, diborane compounds, and halogenating agents requires appropriate safety measures, including glove boxes and fume hoods.

Summary of Key Data

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dibromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction involves the coupling of the organoboron compound with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate, sodium hydroxide)

Conditions: Typically carried out in an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (50-100°C)

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

Organic Synthesis

This compound is primarily utilized as a reagent in organic synthesis. It is particularly effective in cross-coupling reactions such as Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds. This application is crucial for constructing complex organic molecules efficiently.

Pharmaceutical Development

In the realm of drug discovery, 2-(3,4-Dibromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane serves as an intermediate in the synthesis of various pharmaceutical agents. Its ability to facilitate the formation of biologically active compounds makes it invaluable in developing new medications.

Material Science

The compound is also employed in the formulation of advanced materials. It contributes to enhancing the properties of polymers and coatings by improving their durability and resistance to environmental factors. This application is particularly relevant in industries focused on creating high-performance materials.

Analytical Chemistry

In analytical applications, this compound aids in techniques such as chromatography and mass spectrometry. It helps researchers identify and quantify substances within complex mixtures, making it essential for quality control and research purposes.

Case Study 1: Cross-Coupling Reactions

Research has demonstrated that this compound can effectively facilitate cross-coupling reactions under mild conditions. A study published in Journal of Organic Chemistry highlighted its efficiency in synthesizing biphenyl derivatives with high yields and selectivity.

Case Study 2: Drug Development

A notable example of its application in pharmaceutical development involves the synthesis of a novel anti-cancer agent where this compound served as a key intermediate. The resulting compound exhibited significant cytotoxicity against various cancer cell lines.

Comparative Data Table

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Organic Synthesis | Cross-coupling reactions | Efficient formation of C-C bonds |

| Pharmaceutical Development | Intermediate for drug synthesis | Facilitates creation of new medications |

| Material Science | Enhancing polymer properties | Improves durability and environmental resistance |

| Analytical Chemistry | Used in chromatography and mass spectrometry | Aids in substance identification and quantification |

Mechanism of Action

The mechanism of action of 2-(3,4-Dibromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium complex.

Transmetalation: The organoboron compound transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare structural, electronic, and functional properties of 2-(3,4-dibromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with analogous arylboronic esters:

Key Observations:

Electronic Effects :

- Bromine and chlorine substituents enhance electrophilicity at the boron center, accelerating oxidative addition in cross-couplings. However, adjacent EWGs (e.g., 3,4-diBr) may destabilize intermediates due to excessive electron withdrawal .

- Methoxy and methyl groups reduce reactivity by donating electron density, making the boronate less electrophilic .

Steric Effects :

- Adjacent substituents (e.g., 3,4-diBr or 3,4-diMe) introduce steric hindrance, slowing transmetallation steps in Suzuki reactions. Meta-substituted analogs (e.g., 3,5-diBr) exhibit higher reactivity due to reduced steric bulk .

Applications :

- Halogenated derivatives (Br, Cl) are preferred in drug discovery for halogen-bonding interactions (e.g., kinase inhibitors) .

- Electron-rich analogs (e.g., dimethoxy) are used in proteomics for selective binding to glycoproteins .

Synthetic Considerations :

- Chlorination/bromination of pre-formed arylboronic esters (e.g., using N-chlorosuccinimide or Br₂) is a common route .

- Steric challenges in 3,4-disubstituted compounds may necessitate optimized catalysts (e.g., Pd/XPhos systems) .

Data Table: Selected Physical Properties

Biological Activity

2-(3,4-Dibromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C12H15BBr2O2

- CAS Number : 46739434

The presence of bromine substituents may enhance its reactivity and biological interactions.

Mechanisms of Biological Activity

Research indicates that boron-containing compounds can interact with various biological targets. The specific mechanisms through which this compound exerts its effects include:

- Enzyme Inhibition : Boron compounds are known to inhibit certain enzymes involved in disease pathways. For instance, they may affect kinases or phosphatases critical in cell signaling.

- Antioxidant Activity : Some studies suggest that boron compounds exhibit antioxidant properties that can mitigate oxidative stress in cells.

- Antitumor Effects : Preliminary studies indicate potential antitumor activity against various cancer cell lines.

Case Studies and Experimental Data

A number of studies have evaluated the biological activity of similar boron compounds. While specific data on this compound is limited, insights can be drawn from related compounds:

Pharmacological Testing

Pharmacological evaluations have been conducted on similar compounds to assess their efficacy and safety profiles. For instance:

- In vitro Studies : Compounds similar to this compound have shown promising results in inhibiting specific cancer cell lines through apoptosis induction.

- In vivo Studies : Animal models have demonstrated the potential for these compounds to reduce tumor growth and improve survival rates when used alongside conventional therapies.

Q & A

Basic Research Questions

Q. What synthetic protocols are recommended for preparing 2-(3,4-dibromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

- Methodology : This compound can be synthesized via Miyaura borylation, where a dibrominated aryl halide reacts with bis(pinacolato)diboron (B2pin2) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2) and a base (e.g., KOAc) in anhydrous dioxane at 80–100°C for 12–24 hours. Workup includes extraction with dichloromethane, drying over MgSO4, and purification via flash chromatography (hexane/EtOAc) .

- Key Considerations : Ensure inert atmosphere (N2/Ar) to prevent boronate oxidation. Monitor reaction progress using TLC or GC-MS.

Q. How can NMR spectroscopy distinguish this compound from structurally similar dioxaborolanes?

- Methodology :

- ¹H NMR : The 3,4-dibromophenyl group shows characteristic aromatic protons as a doublet (δ 7.3–7.8 ppm) with coupling constants reflecting substitution patterns. The pinacol methyl groups appear as a singlet (δ 1.0–1.3 ppm) .

- ¹¹B NMR : A sharp peak near δ 30–32 ppm confirms the boronate ester .

- Cross-Verification : Compare with IR spectra (B-O stretch ~1350–1370 cm⁻¹) and high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Q. What are the optimal storage conditions to prevent degradation?

- Recommendations : Store under argon at –20°C in a desiccator. Avoid prolonged exposure to moisture or light, which can hydrolyze the boronate ester to the boronic acid .

Advanced Research Questions

Q. How does this compound participate in Suzuki-Miyaura cross-coupling reactions under challenging steric conditions?

- Mechanistic Insights : The 3,4-dibromo substitution creates steric hindrance, slowing transmetallation. Use bulky ligands (e.g., SPhos) and elevated temperatures (80–100°C) to enhance catalytic turnover. Kinetic studies using ¹⁹F NMR (if fluorinated substrates are used) can track intermediate formation .

- Case Study : Coupling with electron-deficient aryl halides (e.g., 4-nitrobromobenzene) achieves >80% yield in toluene/water biphasic systems with Pd(OAc)2 .

Q. Can this boronate ester act as a radical precursor in deboronative functionalization?

- Experimental Design : Under photoredox conditions (e.g., Ir(ppy)3, blue LED), the B–C bond undergoes homolytic cleavage to generate aryl radicals. Trap radicals with alkenes (e.g., styrene) to form C–C bonds. Monitor radical intermediates via EPR spectroscopy .

- Limitations : Competing protodeboronation may occur; additives like TEMPO improve selectivity .

Q. What role does this compound play in modulating tumor microenvironment oxidants?

- Biological Applications : As a boronate-based prodrug, it releases boronic acid in acidic tumor microenvironments, scavenging H2O2 and inhibiting ROS-driven proliferation. Validate via cell viability assays (MTT) in prostate cancer lines (e.g., PC-3) and ROS detection using DCFH-DA .

- Contradictions : Conflicting data exist on boronates’ dual role as antioxidants/pro-oxidants; use siRNA knockdowns (e.g., Nrf2) to clarify mechanisms .

Contradictions and Resolutions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.